molecular formula C16H27N3 B7985182 [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine

Cat. No.: B7985182
M. Wt: 261.41 g/mol
InChI Key: IDLVWQTXVFCCKK-MRXNPFEDSA-N
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Description

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine is a complex organic compound that features a piperidine ring, an aminoethyl group, and a benzyl-ethyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring through cyclization reactions, followed by the introduction of the aminoethyl group and the benzyl-ethyl-amine moiety. Key steps may involve:

    Cyclization: Formation of the piperidine ring using cyclization reactions.

    Amination: Introduction of the aminoethyl group through nucleophilic substitution reactions.

    Benzylation: Addition of the benzyl-ethyl-amine moiety via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine and its substituted derivatives share structural similarities.

    Aminoethyl compounds: Molecules containing the aminoethyl group, such as ethylenediamine.

    Benzyl-ethyl-amine derivatives: Compounds with similar benzyl-ethyl-amine moieties.

Uniqueness

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3R)-1-(2-aminoethyl)-N-benzyl-N-ethylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3/c1-2-19(13-15-7-4-3-5-8-15)16-9-6-11-18(14-16)12-10-17/h3-5,7-8,16H,2,6,9-14,17H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLVWQTXVFCCKK-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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